4-(Boc-amino)-3-fluoro-phenol
Overview
Description
“4-(Boc-amino)-3-fluoro-phenol” is a compound that is used to protect amine in the solid phase synthesis of peptides . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis
Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Scientific Research Applications
Fluorescent Indicators and Probes
4-(Boc-amino)-3-fluoro-phenol serves as a key component in the development of fluorescent indicators and probes, which are fundamental in various scientific studies. These indicators are designed to detect pH levels, metal ions, anions, biomolecules, reactive oxygen and nitrogen species, redox potential, chemical reactions, and several physical phenomena. BODIPY-based fluorescent indicators, for instance, utilize a similar scaffold to 4-(Boc-amino)-3-fluoro-phenol, indicating its relevance in the creation of highly effective fluorescent probes for visualizing biological molecules and phenomena in living cells (Boens et al., 2012). Furthermore, these fluorescent indicators have been employed in the development of small-molecule fluorescent probes, particularly targeting biological components such as proteins, peptides, amino acids, and ions within and outside cells, reflecting their broad application in biological studies (Kowada, Maeda, & Kikuchi, 2015).
Fluorinated Amino Acids in Chemical Biology
The compound's fluorinated nature hints at its potential inclusion in the domain of fluorinated amino acids, which have become crucial in the field of chemical biology. These amino acids are utilized to construct fluorescent macromolecules, like peptides and proteins, while preserving their native biomolecular properties. Their design and synthesis have led to significant advances in tracking protein-protein interactions in situ or imaging nanoscopic events in real-time with high spatial resolution. This reflects the compound's potential utility in non-invasive studies in cells and intact organisms, enhancing the understanding of complex molecular processes (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Synthetic Chemistry and Material Science
In synthetic chemistry, the structure of 4-(Boc-amino)-3-fluoro-phenol indicates its potential as a building block for various compounds, including cyclic fluorinated beta-amino acids, which have significant relevance in medicinal chemistry. Such compounds can be used as intermediates for further chemical transformations, leading to the synthesis of biologically active molecules or materials with specialized properties. This highlights its role in enabling the development of innovative materials and chemical entities (Van Hende et al., 2009).
Safety And Hazards
Future Directions
Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests that the use of Boc, including in compounds like “4-(Boc-amino)-3-fluoro-phenol”, will continue to be an important area of research and application in the future.
properties
IUPAC Name |
tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h4-6,14H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMBTCUVYCQPQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-amino)-3-fluoro-phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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